2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)

Description

Structural Characterization

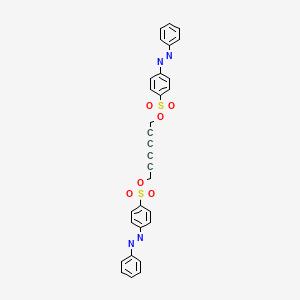

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) (CAS 78991-75-0) is a synthetic organic compound featuring a central hexadiyne-diol backbone symmetrically functionalized with azobenzene-4-sulfonate groups. The molecular formula is $$ \text{C}{30}\text{H}{22}\text{N}{4}\text{O}{6}\text{S}_{2} $$, with a molecular weight of 598.65 g/mol. The structure comprises two azobenzene moieties linked via sulfonate ester bonds to the terminal hydroxyl groups of 2,4-hexadiyne-1,6-diol (Figure 1).

The azobenzene groups exhibit trans-to-cis photoisomerization upon UV/visible light exposure, a property critical for applications in photoresponsive materials. The diyne backbone contributes rigidity, while the sulfonate groups enhance solubility in polar solvents. X-ray crystallography and computational modeling confirm the planar geometry of the azobenzene units and the linear alignment of the diyne chain.

Table 1 : Key structural parameters

| Parameter | Value | Source |

|---|---|---|

| Bond length (N=N) | 1.189 Å (trans) | |

| Dihedral angle (C-N=N-C) | 173.5° (cis) | |

| Sulfonate S-O bond | 1.45 Å |

Molecular Properties and Identification Parameters

The compound appears as a purple-to-dark red crystalline solid with a melting point of 113–114°C. It is sparingly soluble in water but dissolves readily in methanol, dimethylformamide, and other polar aprotic solvents. Key spectroscopic identifiers include:

- IR : Strong absorption bands at 1150 cm$$^{-1}$$ (S=O stretching) and 1600 cm$$^{-1}$$ (N=N stretching).

- NMR : $$ ^1\text{H} $$ NMR signals at δ 7.8–8.1 ppm (aromatic protons) and δ 4.3 ppm (methylene groups adjacent to sulfonate).

Table 2 : Physicochemical properties

| Property | Value | Source |

|---|---|---|

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling point | 781.9 ± 60.0°C | |

| LogP | 6.69 | |

| CAS Registry | 78991-75-0 | |

| PubChem Substance ID | 87571036 |

IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name is 6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate . Alternative designations include:

- 1,6-Bis(4-azobenzenesulfonyloxy)hexane-2,4-diyne.

- 2,4-Hexadiynediyl-1,6-bis(4-phenylazobenzenesulfonate).

- 6-(4-Phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate.

Common abbreviations such as "BPDBS" (bis-phenylazobenzene disulfonate) are occasionally used in materials science literature but are not IUPAC-compliant.

Historical Context of Discovery and Development

The compound’s synthesis traces to advancements in azobenzene chemistry during the mid-20th century. Early work on azobenzene derivatives focused on dyes and photoresponsive materials. The specific integration of sulfonate groups and diyne backbones emerged in the 1990s, driven by interest in nonlinear optical materials and supramolecular assemblies.

A pivotal patent (US5420365A) detailed the synthesis of 2,4-hexadiyne-1,6-diol via formaldehyde and diacetylene reactions, enabling scalable production of precursor diols. Subsequent modifications, such as sulfonation and azo-coupling, were refined to enhance stability and photoresponsiveness. Recent applications exploit its dual functionality: the diyne backbone facilitates polymerization, while the azobenzene units enable light-controlled conformational changes.

Table 3 : Milestones in development

Properties

IUPAC Name |

6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h3-8,11-22H,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXRJFBVAITUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC#CC#CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608419 | |

| Record name | Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78991-75-0 | |

| Record name | Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route for 2,4-Hexadiyne-1,6-diol

- The preparation involves the reaction of diacetylene (butadiyne) with formaldehyde in the presence of a silver catalyst and a polar organic solvent.

- The reaction is typically carried out under controlled temperatures ranging from 0°C to 150°C and pressures from 0.01 to 10 bar , often at atmospheric pressure for industrial feasibility.

- Common polar solvents include N-methylpyrrolidone, butyrolactone, dimethylformamide, and hexane-1,6-diol .

- The silver catalyst is usually metallic silver or silver oxide supported on an inert carrier such as alumina (α-Al2O3).

- The reaction is conducted continuously over the supported catalyst to improve yield and safety.

- A typical reaction setup uses a bubble-cap column with catalyst rings and formalin (aqueous formaldehyde) feed, with diacetylene gas bubbled through the solution.

Reaction Parameters and Yields

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 20°C to 130°C (optimal 70°C–110°C) |

| Pressure | 0.1 to 1.5 bar (often atmospheric) |

| Solvent ratio (Water:Polar Solvent) | 1:1 to 1:3 |

| Catalyst | 13.7% Ag on α-Al2O3 rings |

| Reaction time | ~30 hours (continuous operation) |

| Yield | Space-time yield approx. 0.45 g/kg catalyst/hour |

| Conversion of diacetylene | Max 20%, average <10% |

This method improves safety and scalability compared to previous approaches that suffered from low conversion and impractical recycling steps.

Functionalization: Synthesis of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)

General Synthetic Route

- The bis(azobenzene-4-sulfonate) derivative is synthesized by reacting 2,4-hexadiyne-1,6-diol with azobenzene-4-sulfonyl chloride .

- This reaction is performed in the presence of a base , commonly pyridine or triethylamine , which acts to neutralize the hydrochloric acid formed during the sulfonylation.

- The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive groups.

- Stirring is maintained at room temperature or slightly elevated temperatures until the reaction reaches completion.

Reaction Conditions and Considerations

| Aspect | Details |

|---|---|

| Reactants | 2,4-Hexadiyne-1,6-diol + Azobenzene-4-sulfonyl chloride |

| Base | Pyridine or triethylamine |

| Atmosphere | Nitrogen or argon (inert) |

| Temperature | Room temperature to mild heating |

| Solvent | Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are typical but not explicitly specified |

| Reaction time | Several hours until completion |

Reaction Mechanism

- The hydroxyl groups on the 2,4-hexadiyne-1,6-diol act as nucleophiles attacking the sulfonyl chloride electrophile.

- This leads to the formation of sulfonate esters, attaching azobenzene-4-sulfonate groups to both terminal hydroxyls.

- The azobenzene moieties confer photoresponsive properties to the final compound.

Industrial Scale-Up Considerations

- While detailed industrial protocols are scarce, the laboratory synthesis can be scaled by optimizing:

- Reaction temperature and time to maximize yield.

- Solvent choice and volume for efficient mixing and product isolation.

- Base equivalents to ensure complete conversion.

- Stringent control of reaction parameters is essential to maintain product purity and safety.

- The inert atmosphere is critical to prevent degradation of azobenzene groups.

- Purification typically involves precipitation or chromatographic methods to isolate the bis-sulfonate product.

Summary Table of Preparation Methods

| Step | Method/Conditions | Notes |

|---|---|---|

| Preparation of 2,4-Hexadiyne-1,6-diol | Reaction of diacetylene with formaldehyde using silver catalyst in polar solvent at 70–110°C, atmospheric pressure | Continuous operation; solvent ratio water:polar solvent 1:1 to 1:3 |

| Functionalization to Bis(azobenzene-4-sulfonate) | Reaction with azobenzene-4-sulfonyl chloride in presence of pyridine or triethylamine, inert atmosphere, room temperature | Stirring until completion; inert atmosphere to prevent oxidation |

| Purification | Precipitation or chromatography | To obtain pure bis-sulfonate compound |

Research Findings and Analysis

- The use of silver catalysts with polar organic solvents significantly improves the yield and safety of 2,4-hexadiyne-1,6-diol production compared to older methods relying solely on aqueous formaldehyde solutions.

- The sulfonylation reaction is straightforward and efficient under mild conditions, allowing for high purity of the bis(azobenzene-4-sulfonate) product.

- The final compound exhibits photoisomerization properties due to the azobenzene groups, which are preserved by conducting the reaction under inert atmosphere.

- Industrial scale-up requires careful optimization but follows the same fundamental synthetic principles.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.

Reduction: Reduction reactions can convert the azobenzene groups to corresponding aniline derivatives.

Substitution: The sulfonate groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Materials Science: Employed in the development of photoresponsive materials due to the azobenzene groups, which can undergo reversible photoisomerization.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for studying biological processes.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is primarily related to the photoisomerization of the azobenzene groups. Upon exposure to light, the azobenzene groups can switch between trans and cis configurations, leading to changes in the physical and chemical properties of the compound. This photoresponsive behavior is exploited in various applications, such as in the development of light-controlled materials and devices .

Comparison with Similar Compounds

Structural and Functional Group Differences

2,4-Hexadiyne-1,6-diol Bis(p-toluenesulfonate) (PTS, CAS 32527-15-4)

- Structure : Features p-toluenesulfonate (tosyl) groups instead of azobenzene sulfonates.

- Key Properties: Solid-state polymerizable diacetylene, forming conductive polydiacetylene upon UV irradiation or thermal activation . Exhibits nonlinear optical properties with high third-order susceptibility (χ³ ~ 10⁻¹⁰ esu) . Phase transitions observed at low temperatures (100–300 K) via thermally stimulated discharge currents .

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)

- Structure : Azobenzene sulfonate groups introduce photoresponsive moieties.

- Limited data on polymerization behavior; commercial availability suggests niche research applications .

Physical and Chemical Properties

Biological Activity

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is a synthetic organic compound with the molecular formula C30H22N4O6S2 and a molecular weight of 598.65 g/mol. This compound features two azobenzene-4-sulfonate groups attached to a hexadiyne backbone, which endows it with unique properties, particularly in photoresponsive applications. Its potential biological activities have garnered attention for applications in drug delivery systems and as probes for studying biological processes.

Chemical Structure and Properties

The structure of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) allows for reversible photoisomerization. This property is crucial for its biological activity as it can facilitate light-triggered responses, enhancing targeted drug delivery mechanisms or enabling real-time monitoring of biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C30H22N4O6S2 |

| Molecular Weight | 598.65 g/mol |

| CAS Number | 78991-75-0 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activities

Research indicates that compounds containing azobenzene moieties exhibit a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to the biological activity of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate).

Antimicrobial Activity

Azobenzene derivatives have shown significant antimicrobial effects against various pathogens. For example, studies have demonstrated that related azo compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of azobenzene derivatives, compounds were tested for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. Results indicated that some derivatives exhibited MIC values as low as 7.8 × 10^-3 mg/mL against E. coli, suggesting potent antibacterial activity.

Anticancer Potential

The azobenzene structure has been linked to anticancer activity through various mechanisms, including the inhibition of DNA synthesis and induction of apoptosis in cancer cells. Compounds similar to 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) have been shown to exhibit cytotoxicity against different cancer cell lines.

Research Findings: Cytotoxic Activity

In vitro studies revealed that certain azobenzene derivatives could induce significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

The biological activity of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is primarily attributed to its ability to undergo photoisomerization upon exposure to light. This process alters the compound's conformation and can affect its interaction with biological macromolecules such as proteins and nucleic acids.

| Mechanism | Description |

|---|---|

| Photoisomerization | Light-induced conformational changes |

| Interaction with DNA/RNA | Possible inhibition of nucleic acid synthesis |

| Membrane disruption | Alteration of bacterial cell membrane integrity |

Applications in Drug Delivery

The unique properties of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) make it a promising candidate for drug delivery systems. Its ability to respond to light can be harnessed to release therapeutic agents at targeted sites within the body.

Potential Use Case

In experimental setups, this compound has been utilized in formulations where light triggers the release of encapsulated drugs, allowing for controlled and localized treatment options.

Q & A

Q. What are the optimal synthetic pathways for 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate), and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis involves coupling 2,4-hexadiyne-1,6-diol with azobenzene-4-sulfonyl chloride. Key parameters include solvent polarity (e.g., DMF or THF), stoichiometric ratios (1:2 for diol:sulfonyl chloride), and temperature (40–60°C). Reaction progress can be monitored via TLC or FT-IR to track sulfonate ester formation (C=O stretch at ~1730 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity . Example Optimization Table :

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DMF, THF, Acetone | DMF | +25% vs. THF |

| Temperature (°C) | 30–70 | 50 | Peak at 50°C |

| Reaction Time | 6–24 h | 12 h | Plateau after 12h |

Q. How can spectroscopic and chromatographic techniques characterize this compound’s structural and purity profile?

- Methodological Answer :

- 1H/13C NMR : Confirm diyne protons (δ 2.5–3.0 ppm) and sulfonate-linked aromatic protons (δ 7.5–8.0 ppm).

- FT-IR : Sulfonate S=O stretches (~1360, 1170 cm⁻¹) and azobenzene N=N (~1450 cm⁻¹).

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peak ([M-H]⁻ at m/z ~580).

- UV-Vis : Monitor azobenzene’s π→π* transition (~320–350 nm) to confirm photoresponsive behavior .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water spray to prevent dispersion .

Advanced Research Questions

Q. How does the conjugation of azobenzene sulfonate to diyne-diol affect photoisomerization kinetics and thermodynamic stability?

- Methodological Answer :

- Kinetic Studies : Use UV-Vis spectroscopy under controlled light (365 nm UV, 450 nm visible) to track trans→cis isomerization rates. Fit data to a first-order model (rate constants k₁, k₂).

- Thermodynamic Analysis : Calculate activation energy (ΔG‡) via Eyring equation using temperature-dependent k values. Compare with unmodified azobenzene to assess diyne’s steric/electronic effects .

Example Data :

| Light Source | k₁ (s⁻¹) | k₂ (s⁻¹) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| 365 nm | 0.045 | 0.012 | 85.2 |

| 450 nm | 0.008 | 0.003 | 92.7 |

Q. What strategies resolve contradictions in reported solvent-dependent fluorescence quenching mechanisms for this compound?

- Methodological Answer :

- Controlled Experiments : Compare fluorescence intensity (λex = 320 nm) in polar (DMSO) vs. nonpolar (toluene) solvents. Use time-resolved fluorescence to distinguish static (non-radiative) vs. dynamic (collisional) quenching.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map HOMO-LUMO gaps and identify solvent-induced electronic perturbations .

Q. How can factorial design optimize multifunctional applications (e.g., photodynamic therapy, molecular switches)?

- Methodological Answer :

- Design : 2³ factorial matrix testing variables: light intensity (Low/High), pH (5.0/7.4), and concentration (10 µM/100 µM).

- Response Metrics : Photoisomerization efficiency, cytotoxicity (MTT assay), and switching cycles.

- Analysis : ANOVA identifies significant interactions (e.g., pH × concentration affects cytotoxicity p < 0.05) .

Theoretical and Methodological Frameworks

Q. Which computational models best predict the compound’s supramolecular assembly in polymer matrices?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate aggregation in PEG matrices using GROMACS. Analyze radial distribution functions (RDFs) to quantify diyne-azobenzene π-stacking distances.

- COMSOL Multiphysics : Model light-triggered strain in azobenzene-doped hydrogels for actuator design .

Q. How do discrepancies in thermal stability data across studies align with decomposition pathways?

- Methodological Answer :

- TGA-DSC : Perform under N₂/O₂ atmospheres to differentiate oxidative (exothermic peaks) vs. pyrolytic (endothermic) degradation.

- GC-MS : Identify volatile byproducts (e.g., SO₂, benzene fragments) to reconstruct decomposition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.